Cas no 86-22-6 (Brompheniramine)

Brompheniramine structure
Brompheniramine structure
اسم المنتج:Brompheniramine
كاس عدد:86-22-6
وسط:C16H19BrN2
ميغاواط:319.239463090897
CID:34371
PubChem ID:6834

Brompheniramine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Brompheniramine
    • 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
    • Lodrane
    • CS-0013144
    • LS-130308
    • AB00053703_20
    • UNII-H57G17P2FN
    • EINECS 201-657-8
    • Q2606497
    • BSPBio_002641
    • KBio3_001861
    • C06857
    • C16H19BrN2
    • Prestwick3_000475
    • brompheniramin-
    • NCGC00015146-21
    • BRD-A68723818-050-05-1
    • [3-(4-Bromo-phenyl)-3-pyridin-2-yl-propyl]-dimethyl-amine
    • 2-[p-Bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]pyridine
    • BROMPHENIRAMINE [WHO-DD]
    • SDCCGSBI-0050189.P004
    • NCGC00015146-07
    • AC-15955
    • BROMPHENIRAMINE [INN]
    • gamma-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine
    • Brompheniramine [INN:BAN]
    • Dexbrompheniramine Brompheniramine
    • Dimetane (Salt/Mix)
    • NCGC00015146-17
    • Brompheniraminum [INN-Latin]
    • Prestwick2_000475
    • (6R,7R)-7-Amino-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
    • 3-(4-Bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine
    • (?)-Brompheniramine
    • bromphen
    • BROMPHENIRAMINE [MI]
    • Dexbrompheniramine maleate salt
    • Brompheniramine (INN)
    • NCGC00015146-05
    • KBio2_007298
    • Pyridine, 2-(p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl)-
    • Spectrum5_001537
    • KBio2_004730
    • BROMPHENIRAMINE [VANDF]
    • HY-B0480A
    • AB00053703_19
    • Parabromdylamine
    • D08VXO
    • CCG-204296
    • LS-177900
    • CHEMBL811
    • CS-O-06170
    • NCGC00015146-08
    • 2-(p-Bromo-alpha-(2-dimethylaminoethyl)benzyl)pyridine
    • Spectrum_001682
    • AKOS005711313
    • SBI-0050189.P003
    • (+/-)-Brompheniramine;Bromphen; Brompheniramine; Parabromdylamine; Parabromodylamine
    • (+)-Brompheniramine; (+)-Parabromdylamine; (S)-Brompheniramine
    • Ilvin
    • AB00053703
    • [3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
    • GTPL7133
    • Spectrum2_001610
    • KBio2_002162
    • NCGC00089782-02
    • Spectrum3_000981
    • 3-(4-bromophenyl)-N,N-dimethyl-3-(2-pyridyl)propan-1-amine
    • SpecPlus_000750
    • Oprea1_690847
    • H57G17P2FN
    • FT-0603299
    • BROMPHENIRAMINE [HSDB]
    • BSPBio_000610
    • 86-22-6
    • Drauxin (Salt/Mix)
    • CHEBI:3183
    • para-Bromdylamine
    • HSDB 3017
    • SPBio_002549
    • 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-
    • Brotane
    • PDSP2_000145
    • Allent (Salt/Mix)
    • L001031
    • STL058559
    • SCHEMBL4814
    • Antihistamine compound
    • Bromopheniramine
    • Brompheniramine Maleate (1:1)
    • Prestwick0_000475
    • Pyridine, 2-[p-bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]-
    • [3-(4-Bromophenyl)-3-(2-pyridyl)propyl]dimethylamine
    • BPBio1_000672
    • C16-H19-Br-N2
    • KBioGR_001554
    • D07543
    • Parabromodylamine
    • 1-(p-Bromophenyl)-1-(2-pyridyl)-3-dimethylaminopropane
    • Lopac0_000201
    • DTXSID5022691
    • Prestwick1_000475
    • ZDIGNSYAACHWNL-UHFFFAOYSA-N
    • Brotane (TN)
    • 3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
    • Brompheniraminum
    • DB00835
    • p-Bromdylamine
    • 156428-33-0
    • PDSP1_000146
    • BRD-A68723818-050-18-4
    • Spectrum4_001107
    • ()-Brompheniramine;Bromphen; Brompheniramine; Parabromdylamine; Parabromodylamine
    • DivK1c_006846
    • KBio1_001790
    • 2-[p-bromo-alpha-(2-dimethylaminoethyl)benzyl]pyridine
    • 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-
    • SPBio_001619
    • EN300-18563906
    • KBioSS_002162
    • BDBM50017666
    • 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • HMS3604F03
    • NCGC00015146-04
    • FT-0772799
    • LS-187224
    • Pyridine, 2-[p-bromo-α-[2-(dimethylamino)ethyl]benzyl]- (6CI, 7CI, 8CI)
    • γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine (ACI)
    • (±)-Brompheniramine
    • 2-[p-Bromo-α-(2-dimethylaminoethyl)benzyl]pyridine
    • MeSH ID: D001977
    • Brompheniramine Free Base
    • G90918
    • Dimetapp Allergy
    • DB-056920
    • BRD-A68723818-050-31-7
    • Dimetane
    • Bromfeniramina [INN-Spanish]
    • Bromfenex
    • Dimetane-ten
    • NS00007169
    • SBI-0050189.0002
    • Bromfeniramina
    • Bromfed
    • BRD-A68723818-050-32-5
    • نواة داخلي: 1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
    • مفتاح Inchi: ZDIGNSYAACHWNL-UHFFFAOYSA-N
    • ابتسامات: BrC1C=CC(C(CCN(C)C)C2C=CC=CN=2)=CC=1

حساب السمة

  • نوعية دقيقة: 318.07316g/mol
  • النظائر كتلة واحدة: 318.07316g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 19
  • تدوير ملزمة العد: 5
  • تعقيدات: 249
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 1
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: nothing
  • طوبولوجي سطح القطب: 16.1Ų
  • تهمة السطحية: 0
  • tautomeric العد: 2

الخصائص التجريبية

  • كثيف: 1.3740 (rough estimate)
  • نقطة انصهار: 25°C
  • نقطة الغليان: bp0.5 147-152°
  • انكسار: 1.5770 (estimate)
  • لوغب: log Kow = 4.06 (est)

Brompheniramine الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
B775860-2500mg
Brompheniramine
86-22-6
2500mg
$ 420.00 2023-02-03
SHENG KE LU SI SHENG WU JI SHU
sc-205609-10 mg
Brompheniramine,
86-22-6
10mg
¥1,745.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205609-10mg
Brompheniramine,
86-22-6
10mg
¥1745.00 2023-09-05
1PlusChem
1P004NXL-25mg
Brompheniramine
86-22-6
25mg
$384.00 2025-02-21
A2B Chem LLC
AC16841-100mg
Brompheniramine
86-22-6
100mg
$756.00 2024-04-19
TRC
B775860-1g
Brompheniramine
86-22-6
1g
$ 276.00 2023-09-08
TRC
B775860-250mg
Brompheniramine
86-22-6
250mg
$ 94.00 2023-09-08
1PlusChem
1P004NXL-1g
Brompheniramine
86-22-6 98%
1g
$536.00 2024-04-21
1PlusChem
1P004NXL-10mg
Brompheniramine
86-22-6
10mg
$273.00 2025-02-21
1PlusChem
1P004NXL-250mg
Brompheniramine
86-22-6 98%
250mg
$170.00 2024-04-21

Brompheniramine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium Solvents: Benzene
2.1 Reagents: Hydroxyamine hydrochloride
2.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
المراجع
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
المراجع
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
المراجع
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum
المراجع
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
المراجع
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
المراجع
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium acetate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  10 - 15 min, 0 °C
1.2 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C
3.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
المراجع
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

Brompheniramine Raw materials

Brompheniramine Preparation Products

Related Articles

مقالات موصى بها

الموردين الموصى بهم
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-22-6)Brompheniramine
LE16031
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار